molecular formula C11H17ClN2O B3424620 Tocainide hydrochloride CAS No. 35891-93-1

Tocainide hydrochloride

Numéro de catalogue B3424620
Numéro CAS: 35891-93-1
Poids moléculaire: 228.72 g/mol
Clé InChI: AMZACPWEJDQXGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tocainide hydrochloride is an orally active class 1b antiarrhythmic agent . It interferes with cardiac sodium channels and is typically used to treat ventricular arrhythmias . It is a primary amine analog of lidocaine (lignocaine), used for the treatment of tinnitus . It blocks the sodium channels in the pain-producing foci in the nerve membranes and renders an analgesic effect in trigeminal neuralgia .


Synthesis Analysis

Tocainide is a lidocaine derivative that undergoes very little first-pass metabolism . It occurs as two enantiomers. The R isomer is three times more potent than the S isomer .


Molecular Structure Analysis

The molecular formula of this compound is C11H17ClN2O . Its average mass is 228.719 Da and its monoisotopic mass is 228.102936 Da .


Chemical Reactions Analysis

Rifampicin increases the conversion of tocainide into its main metabolite, tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of tocainide to produce that metabolite .


Physical And Chemical Properties Analysis

This compound is a small molecule . Its average weight is 192.2575 and its chemical formula is C11H16N2O . Following oral administration, the bioavailability approaches 100 percent, and is unaffected by food . The average plasma half-life in patients is approximately 15 hours .

Applications De Recherche Scientifique

Therapeutic Applications

Tocainide hydrochloride, a derivative of lidocaine, has shown promise in various therapeutic applications, predominantly in the treatment of myotonia and tinnitus.

  • Myotonia Treatment : Tocainide has been reported to significantly improve symptoms of myotonia. In a study conducted on 14 patients, all participants reported substantial improvement in their myotonic symptoms with doses ranging from 1200 to 1600 mg/d. This improvement was corroborated by objective tests, establishing tocainide's potential as an effective treatment for myotonia (R. Rüdel et al., 2004).

  • Tinnitus Management : The efficacy of tocainide in managing tinnitus was investigated through a double-blind controlled trial involving 48 patients. Although the study concluded that tocainide showed no significant advantage over the placebo, it laid the groundwork for further exploration into the drug's potential applications in auditory conditions (J. H. Hulshof & P. Vermeij, 2004).

Pharmacological Insights

Research has delved into the pharmacological aspects of tocainide, shedding light on its synthesis, pharmacokinetics, and mechanisms of action.

  • Enantiomeric Properties : Tocainide's antimyotonic effects are tied to its enantiomeric properties. Studies indicate that the R(-) enantiomer of tocainide is notably potent in counteracting myotonic fibers' abnormal excitability. The research underscores the potential for using the pure R(-) enantiomer clinically, which might reduce dosages and mitigate side effects, offering a more targeted therapeutic approach (D. Camerino et al., 2000).

  • Synthesis and Analogues : The synthesis routes and pharmacokinetic properties of tocainide and its analogues have been comprehensively reviewed. This research focuses on racemic and optically active tocainide, its enantioseparation methods, and its various analogues, highlighting the ongoing efforts to refine its pharmacological profile and enhance its therapeutic potential (A. Carocci et al., 2019).

  • Pharmacokinetics in Different Conditions : The pharmacokinetics of tocainide's enantiomers have been explored in healthy subjects and patients with specific conditions, like uraemia. This research reveals how health conditions can impact the drug's clearance and distribution, providing crucial insights for dosing and safety considerations in diverse patient populations (K. M. McErlane et al., 2004).

Mécanisme D'action

Target of Action

Tocainide hydrochloride primarily targets the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.

Mode of Action

This compound acts by binding preferentially to the inactive state of the sodium channels . This binding interferes with the normal function of these channels, limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers .

Biochemical Pathways

Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .

Pharmacokinetics

This compound exhibits almost 100% oral bioavailability . It undergoes very less first pass metabolism and occurs as two enantiomers . The R isomer is three times more potent than the S isomer . The plasma half-life generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . About 31-45% of Tocainide is excreted unchanged in the urine . The main metabolite is Tocainide carbamoyl ester glucuronide .

Result of Action

The result of Tocainide’s action is the reduction of seizure activity and the treatment of ventricular arrhythmias . By decreasing the excitability of myocardial cells, Tocainide helps to correct irregular heartbeats to a normal rhythm .

Action Environment

The action of Tocainide can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and clearance of Tocainide. Rifampicin, for example, increases the conversion of Tocainide into its main metabolite, Tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of Tocainide to produce that metabolite .

Safety and Hazards

Tocainide may cause some people to become dizzy, lightheaded, or less alert than they are normally . It is recommended to avoid these activities if you experience dizziness, drowsiness, or blurred vision . In case of a spill or leak, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Tocainide hydrochloride plays a significant role in biochemical reactions by blocking sodium channels in neuronal and cardiac cell membranes. This compound interacts with sodium channel protein type 5 subunit alpha, inhibiting its function. The interaction is potential- and frequency-dependent, meaning that this compound binds preferentially to the inactive state of the sodium channels . This inhibition reduces sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .

Cellular Effects

This compound affects various types of cells and cellular processes. In cardiac cells, it decreases the excitability by reducing sodium and potassium conductance. This leads to a decrease in the rate of rise of the action potential and a reduction in the effective refractory periods of the atrium, AV node, and right ventricle . In neuronal cells, this compound limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels .

Molecular Mechanism

The molecular mechanism of this compound involves its action on sodium channels on the neuronal and cardiac cell membranes. It binds preferentially to the inactive state of the sodium channels, limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers . This compound produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and has a plasma half-life of about 15 hours . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue . Long-term effects on cellular function include a decrease in membrane excitability and slight decreases in conduction velocity and automaticity of the sinus node .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In experimental studies, this compound produces dose-dependent decreases in sodium and potassium conductance . Higher doses may lead to toxic or adverse effects, such as increased ventricular arrhythmia, deterioration of conduction disturbances, and convulsions . The dosage should be individualized based on response and toleration .

Metabolic Pathways

This compound is metabolized primarily through glucuronidation . The main metabolite is tocainide carbamoyl ester glucuronide . In the blood, this compound is 10-20% protein-bound, and its volume of distribution is 2.8-3.2 L/kg . Approximately 31-45% of the compound is excreted unchanged in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It has an oral bioavailability of almost 100% and is unaffected by food . In the blood, this compound is 10-20% protein-bound . The compound is distributed with a volume of distribution of 2.8-3.2 L/kg .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal and cardiac cell membranes, where it exerts its effects on sodium channels . The compound does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles .

Propriétés

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZACPWEJDQXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045540
Record name Tocainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71395-14-7
Record name Tocainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71395-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocainide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocainide hydrochloride
Reactant of Route 2
Reactant of Route 2
Tocainide hydrochloride
Reactant of Route 3
Reactant of Route 3
Tocainide hydrochloride
Reactant of Route 4
Reactant of Route 4
Tocainide hydrochloride
Reactant of Route 5
Tocainide hydrochloride
Reactant of Route 6
Reactant of Route 6
Tocainide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.